molecular formula C22H17ClN6O B12779057 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole CAS No. 72152-86-4

1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole

Cat. No.: B12779057
CAS No.: 72152-86-4
M. Wt: 416.9 g/mol
InChI Key: JVKRPQWOPQVKGV-OAQYLSRUSA-N
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Description

1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of 1-(4-Chlorophenyl)-5-oxo-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole.

    Reduction: Formation of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylamino)phenyl)amino)pyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and azo groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(methylazo)phenyl)azo)pyrazole: Contains a methylazo group instead of a phenylazo group, leading to different chemical properties.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

72152-86-4

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

IUPAC Name

(4R)-2-(4-chlorophenyl)-5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C22H17ClN6O/c1-15-21(22(30)29(28-15)20-13-7-16(23)8-14-20)27-26-19-11-9-18(10-12-19)25-24-17-5-3-2-4-6-17/h2-14,21H,1H3/t21-/m1/s1

InChI Key

JVKRPQWOPQVKGV-OAQYLSRUSA-N

Isomeric SMILES

CC1=NN(C(=O)[C@@H]1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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